N-(3-methylphenyl)ethanesulfonamide
Description
N-(3-Methylphenyl)ethanesulfonamide (CAS: 60901-24-8) is a sulfonamide derivative characterized by an ethanesulfonyl group attached to the nitrogen atom of a 3-methyl-substituted aniline. Its molecular formula is C₉H₁₃NO₂S, with a molar mass of 199.27 g/mol. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . This compound is utilized in chemical synthesis and biochemical research, particularly in studies involving Mediator complex interactions .
Properties
CAS No. |
60901-24-8 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-(3-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
BRPFPNKQXVZICW-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic ring and the sulfonamide group. Below is a comparison with key analogues:
Key Observations :
Physicochemical Properties
- Solubility : Ethanesulfonamides generally show moderate water solubility due to the sulfonamide group's polarity. However, hydrophobic substituents like 3-methylphenyl reduce solubility compared to hydroxyl- or methoxy-substituted analogues .
- Thermal Stability : Methanesulfonamides (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) have higher melting points (~174–176°C) than ethanesulfonamides, likely due to tighter crystal packing .
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